molecular formula C13H13NO3 B1582890 Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate CAS No. 300590-94-7

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate

Cat. No.: B1582890
CAS No.: 300590-94-7
M. Wt: 231.25 g/mol
InChI Key: ZBJWZYUUWDUKMK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is a quinoline derivative with significant interest in the fields of medicinal and synthetic organic chemistry This compound is known for its unique structure, which includes a quinoline core substituted with a hydroxy group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 6-position

Mechanism of Action

Target of Action

The primary target of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is the G protein-coupled receptor GPR35 . GPR35 is a protein that in humans is encoded by the GPR35 gene. It is involved in various physiological processes and has been implicated in several diseases, including inflammation and cancer .

Mode of Action

This compound acts as an agonist of GPR35 . Agonist activation of GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 . This interaction results in the activation of GPR35, leading to a cascade of intracellular events.

Biochemical Pathways

The activation of gpr35 can influence several signaling pathways, including those involved in inflammation and pain perception . The downstream effects of these pathways can have significant impacts on cellular function and overall physiology.

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of CYP1A2, which could affect its metabolism . These properties can impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context and the pathways that are activated. Given its role as a GPR35 agonist, it can potentially modulate a variety of cellular responses, including those related to inflammation and pain perception .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. For example, as an inhibitor of CYP1A2, this compound could potentially interact with other drugs metabolized by this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often involve heating the mixture under reflux with a suitable solvent such as ethanol or dimethylformamide (DMF) and using catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

    Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate can be compared with other quinoline derivatives such as:

    2-Hydroxy-4-methylquinoline: Lacks the ester group, which affects its solubility and reactivity.

    4-Hydroxy-2-quinolones: Similar structure but different substitution patterns, leading to varied biological activities.

    Quinoline-2,4-diones: Different tautomeric forms and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)9-4-5-11-10(7-9)12(15)6-8(2)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJWZYUUWDUKMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283187
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300590-94-7
Record name ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research focuses on the synthesis and reactions of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Could you elaborate on the role of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate in this process?

A1: this compound serves as the crucial starting material for synthesizing 4-Hydroxy-2-methylquinoline-6-carbohydrazide []. The synthesis likely involves the reaction of the ethyl ester with hydrazine, leading to the formation of the target hydrazide compound. This transformation highlights the importance of this compound as a building block in organic synthesis, particularly for creating compounds with potential biological activities. Further research might explore different reaction conditions and variations in the starting material to optimize the synthesis of the hydrazide and potentially discover novel derivatives.

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